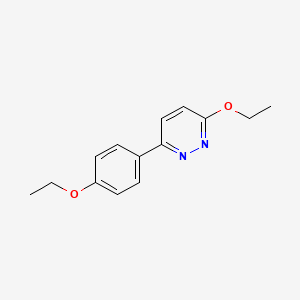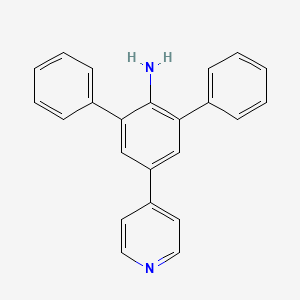
2,6-diphenyl-4-pyridin-4-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-pyridin-4-ylaniline is an organic compound with the molecular formula C23H18N2 It is characterized by the presence of two phenyl groups attached to the 2 and 6 positions of a pyridine ring, with an aniline group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-4-pyridin-4-ylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 2,6-diphenylpyridine derivatives.
Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the pyridine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenyl-4-pyridin-4-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Diphenyl-4-pyridin-4-ylaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Mécanisme D'action
The mechanism of action of 2,6-diphenyl-4-pyridin-4-ylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenylpyridine: Lacks the aniline group, making it less versatile in certain applications.
4-Amino-2,6-diphenylpyridine: Similar structure but with different functional groups, leading to distinct chemical properties.
2,6-Diphenyl-4-pyridin-4-ylmethanamine: Contains a methanamine group instead of an aniline group, resulting in different reactivity.
Uniqueness
2,6-Diphenyl-4-pyridin-4-ylaniline is unique due to its combination of phenyl, pyridine, and aniline groups. This structural arrangement imparts specific electronic and steric properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
647835-35-6 |
|---|---|
Formule moléculaire |
C23H18N2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,6-diphenyl-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2 |
Clé InChI |
UDJBCWBIEPODNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


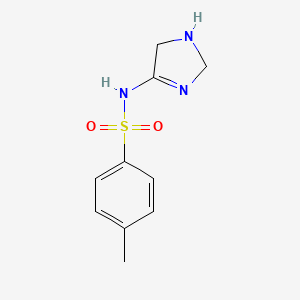
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

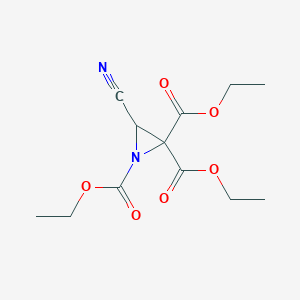

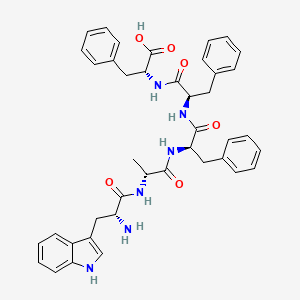

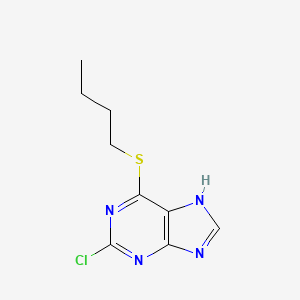
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
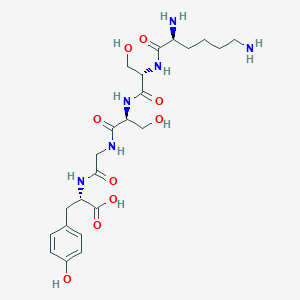
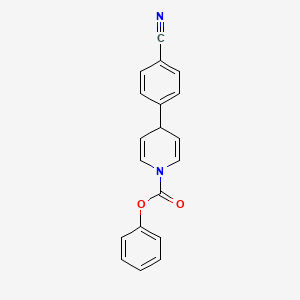
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
